N-phenyl hydroxylamine hydrochloride
Description
Historical Context and Early Chemical Discoveries of N-Phenyl Hydroxylamines
The journey of N-phenylhydroxylamine (N-PHA) began in 1894 with its independent and serendipitous discovery by both Bamberger and Wohl. nih.gov They observed its formation during the reduction of nitrobenzene (B124822) using zinc powder. nih.gov This initial finding was significant not only for the isolation of a new class of compounds but also because it led to the discovery of a notable reaction known as the Bamberger rearrangement. nih.govwikipedia.org In this process, N-phenylhydroxylamine rearranges in the presence of a strong aqueous acid to form 4-aminophenol (B1666318). wikipedia.orgsmolecule.com
Early synthetic methods for producing N-phenylhydroxylamine primarily involved the reduction of nitrobenzene with zinc dust in an aqueous solution containing ammonium (B1175870) chloride. nih.govwikipedia.orgprepchem.com Researchers like O. Kamm noted that reaction conditions, particularly temperature, significantly influenced the yield of N-PHA. nih.govorgsyn.org Another early method, reported in 1921 by Haworth and coworkers, utilized metal sulfides as the reducing agent. nih.gov Furthermore, the utility of N-phenylhydroxylamine as a precursor was quickly recognized, particularly in the synthesis of Cupferron (the ammonium salt of N-nitroso-N-phenylhydroxylamine), a well-known analytical reagent used for the separation of metals like copper and iron. wikipedia.orggoogle.com
Significance in Contemporary Organic Chemistry and Synthetic Strategy
N-phenylhydroxylamine hydrochloride remains a highly relevant molecule in modern organic synthesis, serving as a key building block for a variety of more complex structures. smolecule.com It is a crucial intermediate in the production of pharmaceuticals, agrochemicals, and other bioactive molecules. nih.govsmolecule.comsolubilityofthings.com One of its important industrial applications is as an intermediate in the synthesis of p-aminophenol, a precursor for analgesic compounds. google.com
In contemporary synthetic chemistry, N-phenylhydroxylamine is valued for its ability to construct heterocyclic compounds. Research has demonstrated its use as a starting material for the synthesis of:
2-Alkylindoles : Formed through a gold-catalyzed reaction with aliphatic terminal alkynes. sigmaaldrich.comchemicalbook.com
Isoxazolidines : Synthesized via a three-component one-pot catalytic reaction with aldehydes and α,β-unsaturated aldehydes. sigmaaldrich.comchemicalbook.com
Tetrahydro-1,2-oxazines : Produced by reacting N-phenylhydroxylamine with an aldehyde and a cyclopropane (B1198618). sigmaaldrich.comchemicalbook.com
A significant challenge in its synthesis is achieving selective reduction of nitroaromatics. The reaction often proceeds to the thermodynamically more stable aniline (B41778). nih.gov Consequently, much research has focused on developing suitable catalytic systems to stop the reduction at the hydroxylamine (B1172632) stage. nih.gov Modern methods, such as the transfer hydrogenation of nitrobenzene using hydrazine (B178648) as a hydrogen source over a rhodium catalyst, offer a more controlled and high-yield route to N-phenylhydroxylamine. wikipedia.orgorgsyn.org
Structural Features and Reactivity Principles in a Research Context
The chemical properties and reactivity of N-phenyl hydroxylamine hydrochloride are dictated by its molecular structure. The parent compound, N-phenylhydroxylamine, has the formula C₆H₅NHOH and is an intermediate in the redox pathway connecting nitrosobenzene (B162901) (C₆H₅NO) and aniline (C₆H₅NH₂). wikipedia.org The hydrochloride salt has the molecular formula C₆H₈ClNO. smolecule.comguidechem.com The key structural feature is the N-hydroxyaniline core, where a hydroxyl group is directly attached to the nitrogen of an aniline molecule. chemicalbook.com This arrangement confers both acidic and basic properties to the molecule. smolecule.com
The reactivity of N-phenylhydroxylamine is characterized by several key transformations:
Bamberger Rearrangement : In the presence of strong acids, it rearranges to form 4-aminophenol. wikipedia.orgsmolecule.com This reaction highlights the compound's sensitivity to acidic conditions. orgsyn.org
Oxidation : It can be readily oxidized by agents such as dichromate to yield nitrosobenzene. wikipedia.orgsmolecule.com The parent compound is known to be unstable and can oxidize in the air. smolecule.com
Condensation : It reacts with aldehydes to form nitrones. A classic example is its reaction with benzaldehyde (B42025) to produce diphenylnitrone, a well-known 1,3-dipolar compound. wikipedia.orgsmolecule.com
Nitrosation : Reaction with a source of the nitrosonium ion (NO⁺) leads to the formation of Cupferron, a reaction of great utility in analytical chemistry. wikipedia.org
The parent compound, N-phenylhydroxylamine, is thermally unstable and tends to deteriorate upon storage. wikipedia.orgorgsyn.org The hydrochloride salt provides increased stability by protonating the nitrogen atom, which reduces its reactivity and makes it more suitable for laboratory use. vulcanchem.com
Mentioned Chemical Compounds
Properties
Molecular Formula |
C6H8ClNO |
|---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
N-phenylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H7NO.ClH/c8-7-6-4-2-1-3-5-6;/h1-5,7-8H;1H |
InChI Key |
GRMAAWAXJPMSLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NO.Cl |
Synonyms |
hydroxylaminobenzene phenylhydroxylamine phenylhydroxylamine hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies for N Phenyl Hydroxylamine and Its Hydrochloride Salt
Reduction of Nitrobenzene (B124822) Derivatives
The most common route to N-phenylhydroxylamine involves the partial reduction of nitrobenzene. Achieving high selectivity for the hydroxylamine (B1172632) product without further reduction to aniline (B41778) is the principal challenge. Various strategies have been developed to control this reduction, which are broadly categorized below.
Metal-Mediated Reduction Systems (e.g., Zinc/Ammonium (B1175870) Chloride)
The reduction of nitrobenzene using zinc dust in the presence of an ammonium chloride solution is a foundational and widely studied method for preparing N-phenylhydroxylamine. orgsyn.orgdoubtnut.com This reaction is typically performed in an aqueous or aqueous-alcoholic medium. mdpi.com The zinc metal acts as the reducing agent, transferring electrons to the nitrobenzene molecule, while the ammonium chloride provides a mildly acidic environment that facilitates the reaction and provides protons. doubtnut.commdpi.com
The reaction temperature is a critical parameter; it must be carefully controlled to prevent over-reduction to aniline and other side reactions. orgsyn.org Optimal yields are often achieved at temperatures between 20 and 60 °C. mdpi.com In a typical laboratory procedure, zinc dust is added portion-wise to a vigorously stirred mixture of nitrobenzene and aqueous ammonium chloride. orgsyn.org The reaction is exothermic, and cooling is often necessary to maintain the temperature within the desired range. orgsyn.org Yields for this method have been reported in the range of 60% to 70%. mdpi.com
An environmentally benign alternative to the traditional ammonium chloride system involves the use of carbon dioxide and water with zinc powder. researchgate.net This system achieved an 88% yield of N-phenylhydroxylamine from nitrobenzene at room temperature under atmospheric CO2 pressure. researchgate.net
Catalytic Hydrogenation and Transfer Hydrogenation Approaches
Catalytic hydrogenation offers a more efficient and atom-economical alternative to stoichiometric metal reductants. This approach involves the use of a metal catalyst to facilitate the reaction of nitrobenzene with a hydrogen source. The primary challenge remains the selective halting of the reaction at the N-phenylhydroxylamine stage.
Research into homogeneous catalysis for this transformation has explored various metal complexes. While less common than heterogeneous systems, certain rhodium catalysts have been used effectively in transfer hydrogenation reactions. orgsyn.org In these systems, a hydrogen donor like hydrazine (B178648) hydrate (B1144303) is used in place of molecular hydrogen (H₂). mdpi.comorgsyn.org Hydrazine, in the presence of the catalyst, decomposes to provide the hydrogen atoms for the reduction. mdpi.com This method can produce N-phenylhydroxylamine in high yield (75–85%), which is often used immediately in subsequent reactions due to its instability. orgsyn.org
Heterogeneous catalysis is the most extensively developed catalytic method for N-phenylhydroxylamine synthesis. Platinum-based catalysts, particularly platinum on carbon (Pt/C) or silica (B1680970) (Pt/SiO₂), are highly effective. mdpi.com A key innovation in achieving high selectivity was the discovery that certain additives, or "catalyst modifiers," could poison the catalyst just enough to prevent the further reduction of N-phenylhydroxylamine to aniline. mdpi.com
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used modifier. mdpi.com In its presence, the hydrogenation of nitrobenzene over a supported platinum catalyst can yield N-phenylhydroxylamine with high selectivity. mdpi.com Further research has shown that the addition of small quantities of amines, such as triethylamine, alongside DMSO can enhance the reaction rate while maintaining excellent selectivity for the desired product. researchgate.net Using a combination of Pt/SiO₂, DMSO, and an amine under 1 bar of hydrogen, a 99% yield of N-phenylhydroxylamine has been reported. researchgate.net
The table below summarizes key research findings for the heterogeneous catalytic hydrogenation of nitrobenzene.
| Catalyst | Support | Additive(s) | H₂ Pressure | Temp. | Yield (N-PHA) | Selectivity (N-PHA) |
| 5% Pt | C | DMSO, NEt₃ | 1 bar | RT | 97.2% | 97.2% |
| 5% Pt | Al₂O₃ | DMSO, NEt₃ | 1 bar | RT | 96.7% | 96.7% |
| 5% Pt | SiO₂ | DMSO, nBuNH₂ | 1 bar | RT | 97.0% | 98.8% |
| 5% Pt | SiO₂ | DMSO | 10 bar | RT | 73.2% | 75.4% |
Data sourced from a 2017 study on selective hydrogenation. researchgate.net RT = Room Temperature.
Electrochemical Reduction Methods
Electrochemical methods provide a reagent-free approach to the reduction of nitrobenzene. In this technique, electrons supplied by an electrode act as the reducing agent. mdpi.com Early pioneering work by Bamberger utilized a zinc sheet as the cathode in an aqueous ammonium chloride solution to produce N-phenylhydroxylamine, albeit with yields below 29%. mdpi.com
Modern electrochemical approaches offer greater control. The process involves the in-situ generation of active atomic hydrogen on the cathode surface from a proton source, typically water or other sacrificial agents in the electrolyte. mdpi.com The reduction of nitrobenzene can be controlled by adjusting the electrode potential. A recent "off-field electrocatalysis" strategy employed anthraquinone-2-sulfonic sodium as an electron mediator, achieving a high selectivity of 97% for N-phenylhydroxylamine at a nitrobenzene conversion rate of over 99%. nih.gov This demonstrates the potential of mediated electrochemical systems to overcome the selectivity challenges inherent in this reduction.
Reductions Utilizing Bisulfite and Other Inorganic Reagents
While the use of sodium bisulfite for this specific transformation is not prominently documented in recent literature, other inorganic reagents have been successfully employed. Sodium borohydride (B1222165) (NaBH₄) is a notable example. mdpi.com It has been used with catalysts like antimony powder to reduce nitrobenzene, yielding N-PHA in 88% without significant over-reduction. mdpi.com
Gold nanoparticles stabilized by phosphine-decorated polymers have also been used as catalysts for the sodium borohydride-mediated reduction of nitrobenzene. reading.ac.uk This system demonstrated exceptional, switchable selectivity. By conducting the reaction in water under a nitrogen atmosphere at room temperature, N-phenylhydroxylamine could be obtained as the sole product in nearly quantitative yield (>99% selectivity). reading.ac.uk This highlights the critical role that the choice of solvent and reaction atmosphere plays in directing the outcome of reductions with inorganic reagents. reading.ac.uk
Alternative Synthetic Routes to N-Phenyl Hydroxylamines
Beyond the conventional reduction of nitrobenzene, several alternative strategies exist for the synthesis of N-phenylhydroxylamines. These methods leverage different starting materials and reaction types, offering flexibility in synthetic design.
Direct Hydroxylation of Aniline Derivatives
The direct hydroxylation of aniline to produce N-phenylhydroxylamine is not a commonly reported synthetic route in chemical literature. The transformation that is more frequently described is the oxidation of aromatic amines. The oxidation of aniline can lead to a mixture of products, including phenylhydroxylamine, nitrosobenzene (B162901), and nitrobenzene. nih.gov Phenylhydroxylamine often appears as an intermediate during the oxidation of aniline. nih.gov In biological systems, the hydroxylation of aniline has been observed to occur in the liver's endoplasmic reticulum, but this is a biochemical process rather than a standard laboratory synthesis method. nih.gov
Alkylation and Arylation of Hydroxylamine
The synthesis of N-phenylhydroxylamines can be achieved through the reaction of hydroxylamine with an arylating agent. nih.gov This process involves a substitution reaction where the nucleophilic hydroxylamine reacts with an electrophilic aromatic compound. nih.gov The yield and selectivity of these reactions are highly dependent on the specific reaction conditions, which must be carefully controlled. nih.gov For instance, the solvent must provide good solubility for both the hydroxylamine and the aryl compound to facilitate the reaction. nih.gov
Oxidation of Aromatic Amines
The oxidation of primary aromatic amines, such as aniline, presents a potential route to N-phenylhydroxylamine. researchgate.net However, this method is often complicated by a lack of selectivity, as the desired N-phenylhydroxylamine is itself susceptible to further oxidation. nih.gov Consequently, the reaction can yield a mixture of products, including nitrosobenzene, azoxybenzene, and nitrobenzene, alongside the target hydroxylamine. researchgate.net Achieving a high yield of N-phenylhydroxylamine through this pathway is challenging because it is an intermediate in the broader oxidation sequence of aniline. nih.gov
Hydrolysis of Oximes, Nitrones, and Hydroxamic Acids
Hydrolysis of various nitrogen-containing functional groups provides an indirect route to hydroxylamines.
Oximes: The hydrolysis of oximes, which are typically formed from the condensation of an aldehyde or ketone with hydroxylamine, can be reversed to regenerate the constituent carbonyl compound and hydroxylamine. wikipedia.org This decomposition is readily achieved by heating in the presence of an inorganic acid. wikipedia.org To improve the efficiency of hydroxylamine preparation from oxime hydrolysis, processes can be coupled with separation techniques like electrodialysis or pervaporation membrane separation, which remove the ketone byproduct and drive the reaction to completion. rsc.orgrsc.orggoogle.com
Nitrones: N-substituted hydroxylamines can be produced from nitrones. Nitrones are often synthesized via the condensation of an aldehyde with an N-monosubstituted hydroxylamine or through the oxidation of N,N-disubstituted hydroxylamines. chimia.ch N-glycosylhydroxylamines, for example, can exist in equilibrium with their tautomeric open-chain nitrone form, which can then undergo reactions like cycloadditions. clockss.org Subsequent cleavage of the products can yield a hydroxylamine derivative.
Hydroxamic Acids: Hydroxamic acids can be hydrolyzed to yield a carboxylic acid and hydroxylamine. nih.govacs.org This reaction is a key consideration in the medicinal chemistry of hydroxamic acids due to their potential instability under physiological conditions. nih.gov Synthetically, hydroxamic acids are often prepared by reacting esters or acyl chlorides with hydroxylamine salts. wikipedia.org Therefore, the formation and subsequent hydrolysis of a hydroxamic acid represents a two-step pathway to generating a hydroxylamine.
Cycloaddition Reactions (e.g., with Benzene (B151609) and Hydroxylamine)
Cycloaddition reactions offer a powerful and atom-economical method for forming cyclic structures. It has been reported that benzene can react with hydroxylamine in a bimolecular cycloaddition to form N-phenylhydroxylamine. nih.gov More broadly, cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, are primarily employed for the synthesis of cyclic hydroxylamines. nih.gov For example, acylnitroso compounds, generated in situ from the oxidation of hydroxamic acids, can act as dienophiles in [4+2] cycloadditions (nitroso-Diels-Alder reactions) with dienes to produce N-heterocyclic products. nih.gov These types of reactions are beneficial as they can streamline synthetic pathways and reduce waste, aligning with green chemistry principles. nih.gov
Green Chemistry Principles in N-Phenyl Hydroxylamine Synthesis
The application of green chemistry principles to the synthesis of N-phenylhydroxylamine aims to create more environmentally benign, efficient, and safer processes. Key areas of focus include the use of advanced catalysts, alternative reaction media, and reactions with high atom economy.
Catalytic methods are central to greener syntheses. The selective hydrogenation of nitroaromatics using supported platinum catalysts is a prime example. rsc.org The addition of small quantities of dimethyl sulfoxide (DMSO) and an amine, such as triethylamine, can dramatically improve the selectivity for N-aryl hydroxylamines by inhibiting their further hydrogenation to anilines. rsc.org This allows the reaction to proceed with high yields at room temperature and atmospheric hydrogen pressure. rsc.org Gold nanoparticles have also emerged as exceptionally efficient catalysts, facilitating the selective reduction of nitrobenzene to N-phenylhydroxylamine in water, a green solvent. acs.org One system using gold nanoparticles stabilized by a polymer-immobilized ionic liquid achieved a turnover frequency (TOF) of 73,000 h⁻¹ with over 99% selectivity. acs.org
The choice of solvent and reaction system is another critical aspect. An environmentally friendly system using carbon dioxide and water (CO2-H2O) for the zinc-powder reduction of nitrobenzene has been developed. This approach avoids the use of ammonium chloride, and the water can be reused multiple times, preventing the generation of chloride-containing wastewater.
Furthermore, reaction types that maximize atom economy are inherently greener. Cycloaddition reactions are noted for streamlining synthesis, minimizing byproducts, and adhering to the principles of green chemistry. nih.gov Biocatalytic approaches, such as using a horseradish peroxidase and glucose oxidase enzyme system for C-N bond formation, represent a frontier in green synthesis, utilizing air and glucose as sacrificial reagents. nih.gov
The following table details research findings on the selective catalytic hydrogenation of various nitroaromatics to their corresponding N-aryl hydroxylamines, illustrating the effectiveness of green catalytic approaches. rsc.org
| Entry | Nitroaromatic Substrate | Catalyst System | Time (min) | Yield (%) | Selectivity (%) |
| 1 | Nitrobenzene | 5 wt% Pt/SiO2, nBuNH2, DMSO | 105 | 97.3 (HPLC) | 98.7 |
| 2 | 4-Chloronitrobenzene | 5 wt% Pt/SiO2, nBuNH2, DMSO | 100 | 98 (NMR) | 98 |
| 3 | 4-Vinylnitrobenzene | 5 wt% Pt/SiO2, nBuNH2, DMSO | 180 | 97 (NMR) | 97 |
| 4 | 2-Methylnitrobenzene | 5 wt% Pt/SiO2, nBuNH2, DMSO | 300 | 97 (NMR) | 97 |
| 5 | 4-Methoxynitrobenzene | 5 wt% Pt/SiO2, nBuNH2, DMSO | 300 | 96 (NMR) | 97 |
| 6 | Nitrobenzene | 5 wt% Pt/C, NEt3, DMSO | 120 | 97.2 (HPLC) | 97.2 |
| 7 | Nitrobenzene | 5 wt% Pt/Al2O3, NEt3, DMSO | 90 | 96.7 (HPLC) | 96.7 |
Solvent-Free and Microwave-Assisted Protocols
In the pursuit of sustainable chemical synthesis, solvent-free and microwave-assisted methods have emerged as powerful tools for producing N-phenylhydroxylamine and related compounds. These techniques address key principles of green chemistry by reducing waste, lowering energy consumption, and often decreasing reaction times. nih.gov
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can lead to dramatic rate enhancements compared to conventional heating methods. nih.gov This allows for significantly shorter reaction times, often reducing a process from hours to mere minutes. nih.gov For instance, the conversion of aldehydes into oximes, a related reaction involving hydroxylamine hydrochloride, can be efficiently carried out under microwave irradiation. mdpi.com One notable advantage is the ability to perform these reactions in the absence of a solvent. Solvent-free, or "dry media," reactions minimize the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. nih.gov
A typical laboratory setup for a microwave-assisted, solvent-free reaction involves mixing the solid reactants, such as an appropriate precursor and hydroxylamine hydrochloride, with a solid catalyst or support like titanium dioxide (TiO₂). mdpi.com The mixture is then irradiated in a microwave reactor for a short duration. Research has demonstrated the successful conversion of various aldehydes into their corresponding oximes and nitriles using hydroxylamine hydrochloride under these conditions. mdpi.com While not a direct synthesis of N-phenylhydroxylamine, these protocols establish a proof of concept for the application of microwave and solvent-free conditions to reactions involving its key precursors. For example, the synthesis of N-phenylsuccinimide from aniline and succinic anhydride (B1165640) has been successfully demonstrated using a solvent-free, microwave-assisted approach, achieving moderate yields in just four minutes. nih.gov
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |
|---|---|---|---|
| Reaction Time | Several hours | Minutes (e.g., 4-5 min) | nih.gov |
| Energy Consumption | Higher | Lower (Energy efficient) | nih.gov |
| Solvent Use | Often requires organic solvents | Can be performed solvent-free | nih.govmdpi.com |
| Yield | Variable | Moderate to High (e.g., 40-95%) | nih.gov |
Catalyst Development for Enhanced Sustainability
Historically, the reduction was often performed using stoichiometric reducing agents like zinc or tin, which generate significant amounts of metallic waste. whiterose.ac.uk Modern approaches focus on catalytic systems that can operate under milder conditions with high efficiency and selectivity. Noble metal catalysts, particularly those based on platinum (Pt), have been extensively studied. mdpi.comrsc.org For example, platinum supported on silica (Pt/SiO₂) has been shown to be highly effective for the hydrogenation of nitrobenzene to N-phenylhydroxylamine. rsc.org The selectivity of these catalysts can be finely tuned by using additives. The addition of dimethyl sulfoxide (DMSO) and an amine like n-butylamine can lead to excellent yields and selectivities (over 97%) for N-phenylhydroxylamine at room temperature and atmospheric pressure of hydrogen. rsc.org
More recent innovations aim to further improve cost-effectiveness and sustainability. Gold nanoparticle (AuNP) catalysts have shown exceptional promise. whiterose.ac.ukacs.org Researchers have developed AuNPs stabilized by phosphine-decorated polymer-immobilized ionic liquids (AuNP@PPh₂-PIILP). acs.org This sophisticated catalyst system is capable of selectively reducing nitrobenzene to N-phenylhydroxylamine in near-quantitative yield in water, a green solvent. acs.org A key finding is that selectivity can be switched to produce other reduction products, like azoxybenzene, simply by changing the solvent from water to ethanol. acs.org This highlights the catalyst's versatility and the potential for creating highly controlled, multi-product synthetic processes.
| Catalyst System | Support/Additive | Yield of N-phenylhydroxylamine | Selectivity | Reference |
|---|---|---|---|---|
| 5 wt% Pt/C | Isopropanol, DMSO, NEt₃ | 97.2% | 97.2% | rsc.org |
| 5 wt% Pt/Al₂O₃ | Isopropanol, DMSO, NEt₃ | 96.7% | 96.7% | rsc.org |
| 5 wt% Pt/SiO₂ | Isopropanol, DMSO, nBuNH₂ | 97.0% | 98.8% | rsc.org |
| AuNP@PPh₂-PIILP | Water, NaBH₄ | >99% | >99% | acs.org |
| Zn powder | CO₂/H₂O system | - | 92% | researchgate.net |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwikipedia.orgjocpr.com An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. primescholars.com
The theoretical atom economy for the core transformation where hydrogen is the reductant is: Atom Economy (%) = (MW of C₆H₅NHOH) / (MW of C₆H₅NO₂ + MW of 2H₂) * 100 Atom Economy (%) = (109.13 g/mol ) / (123.11 g/mol + 4.04 g/mol ) * 100 ≈ 85.8%
However, this calculation does not account for the source of the hydrogen atoms or any catalysts and solvents used, which is a limitation of the atom economy metric. researchgate.net To address this, other metrics like Reaction Mass Efficiency (RME) are used. RME considers the yield, stoichiometry, and the actual mass of all reactants used, providing a more realistic measure of a process's "greenness". researchgate.net Rearrangement reactions are often cited as highly atom-economical as they reorganize a single molecule without adding or removing atoms. researchgate.net While not a rearrangement, catalytic hydrogenation approaches the ideal more closely than stoichiometric reductions, as the catalyst is not consumed and the only theoretical byproduct is water.
Optimization and Scale-Up Research for N-Phenyl Hydroxylamine Hydrochloride Production
Transitioning a synthetic protocol from a small laboratory batch to large-scale industrial production requires rigorous optimization and often a shift in technology, for example, to continuous flow reactors. whiterose.ac.ukmdpi.com For N-phenylhydroxylamine hydrochloride, research focuses on improving yield, ensuring safety, minimizing waste, and reducing cost. mdpi.com
Optimization studies systematically investigate the effects of various reaction parameters such as temperature, pressure, reactant concentrations, catalyst loading, and stir speed. researchgate.net For instance, in the reduction of nitrobenzene using a Zn-CO₂/H₂O system, it was found that the selectivity towards N-phenylhydroxylamine could be increased to 92% by optimizing the particle size of the zinc powder and the stirring speed. researchgate.net
Reaction Chemistry and Mechanistic Studies of N Phenyl Hydroxylamine Hydrochloride
Rearrangement Reactions
N-phenylhydroxylamine undergoes a characteristic acid-catalyzed rearrangement to form aminophenols, a reaction of fundamental importance and synthetic utility.
The quintessential reaction of N-phenylhydroxylamine in the presence of strong aqueous acid is the Bamberger rearrangement, which yields primarily 4-aminophenol (B1666318). chemeurope.comwikipedia.orgscribd.comhellenicaworld.com This reaction has been the subject of extensive mechanistic investigation to elucidate the precise pathways and the factors governing its outcome. The intermolecular nature of the rearrangement has been unequivocally demonstrated, for instance, by experiments using ¹⁸O-labeled sulfuric acid (H₂[¹⁸O]H₂SO₄), which results in the incorporation of the isotope into the p-aminophenol product. beilstein-journals.org
The initial step in the Bamberger rearrangement is the protonation of the N-phenylhydroxylamine. chemeurope.comwikipedia.orgthieme.com Two sites are available for protonation: the nitrogen atom and the oxygen atom. While N-protonation is generally favored from a thermodynamic standpoint, it is considered an unproductive equilibrium. chemeurope.comwikipedia.orgthieme.com It is the less favored, but kinetically crucial, O-protonation that initiates the rearrangement. chemeurope.comthieme.com
Kinetic studies in aqueous sulfuric acid have shown that the active species' nature depends on the acid concentration. researchgate.netresearchgate.net
At lower acid concentrations ([H₂SO₄] < 1.00 M), the reaction proceeds through the O-protonated species, ArNHO⁺H₂. researchgate.netresearchgate.net
At higher acid concentrations ([H₂SO₄] > 1.00 M), a diprotonated species, ArN⁺H₂O⁺H₂, is believed to contribute significantly to the reaction rate. researchgate.net
The solvent plays a critical role in the regioselectivity of the rearrangement. In aqueous mineral acids like sulfuric acid, the reaction is highly regioselective, yielding almost exclusively the para-substituted product, 4-aminophenol. beilstein-journals.org However, the choice of solvent and acid can alter the product distribution. For instance, a study conducted in acetonitrile (B52724) with trifluoroacetic acid (TFA) as the catalyst highlighted the formation of a key N-phenylhydroxylamine-TFA complex. researchgate.netresearchgate.net This complex is proposed to be the intermediate that dictates the para-regioselectivity by sterically hindering the ortho positions, thereby favoring the nucleophilic attack of water at the para position. researchgate.net Interestingly, the presence of water in this system was found to depress the reaction rate, suggesting the rate-determining step does not directly involve water as a reagent and that the destruction of the PHA-TFA complex by water slows the rearrangement. researchgate.netresearchgate.net The use of solid acid catalysts like beta zeolite, K10 clay, and sulfated zirconias in aqueous media also influences both the activity and selectivity of the Bamberger rearrangement. researchgate.net
The central, most debated aspect of the Bamberger rearrangement mechanism is the nature of the reactive intermediate formed after the departure of a water molecule from the O-protonated N-phenylhydroxylamine. For a long time, the mechanism was thought to proceed via an Sₙ1-type pathway involving a highly reactive phenylnitrenium ion (C₆H₅NH⁺) as the key intermediate. chemeurope.combeilstein-journals.org This electrophilic species would then be attacked by water at the para position to yield the final product. chemeurope.comwikipedia.org
However, recent computational studies using Density Functional Theory (DFT) have challenged the existence of a free nitrenium ion as a stable intermediate in aqueous solution. beilstein-journals.orgresearchgate.net These calculations suggest that the nitrenium ion is so electrophilic that it would be captured by a water molecule from the surrounding solvent cluster without an activation barrier. beilstein-journals.org
As an alternative, a new mechanism has been proposed based on these DFT calculations. This revised mechanism avoids the formation of a free nitrenium ion. Instead, it posits a reaction proceeding from a diprotonated N-phenylhydroxylamine. The rate-determining step involves a transition state described as an "aniline dication-like" species. beilstein-journals.org This transition state model successfully reproduces the experimental activation energy for the rearrangement. beilstein-journals.org The reaction is thought to occur via an intermolecular pathway where a water molecule from the solvent attacks the para-carbon concurrently with the C-N bond cleavage, facilitated by the cluster of water molecules.
Despite the computational evidence against a free nitrenium ion, its transient existence or role in other contexts remains a subject of study. For example, the lifetime of the parent phenylnitrenium ion in aqueous solution has been estimated to be in the range of 125-250 picoseconds, based on halide ion trapping experiments. cdnsciencepub.com These experiments provide a measure of the ion's reactivity towards nucleophiles.
| Reactive Intermediate | Proposed Role in Bamberger Rearrangement | Supporting Evidence / Challenges |
| Phenylnitrenium Ion (C₆H₅NH⁺) | Historically proposed key intermediate in an Sₙ1-type mechanism. chemeurope.comhellenicaworld.com | Kinetic studies support an Sₙ1 pathway. spcmc.ac.in Trapping experiments with halides provide lifetime estimates. cdnsciencepub.com Challenged by DFT calculations showing it is not a stable intermediate in aqueous clusters. beilstein-journals.org |
| Aniline (B41778) Dication-like Transition State | Proposed alternative to the nitrenium ion, arising from a diprotonated precursor. beilstein-journals.org | DFT calculations show a lower activation energy consistent with experimental values. beilstein-journals.org Avoids the formation of a high-energy, unstable free nitrenium ion. beilstein-journals.org |
| N-phenylhydroxylamine-TFA Complex | Key intermediate in non-aqueous solvents (e.g., acetonitrile) that directs para-regioselectivity. researchgate.netresearchgate.net | Spectroscopic evidence (UV-vis, NMR) for complex formation at low temperatures. researchgate.net Kinetic models incorporating this complex fit experimental data well. researchgate.net |
The activation energy for the rearrangement of N-phenylhydroxylamine to p-aminophenol has been experimentally determined to be 24.8 kcal/mol. beilstein-journals.org Kinetic models developed for the reaction in an acetonitrile-TFA system have allowed for the determination of reliable thermodynamic and kinetic parameters for the entire process, including the equilibrium of the substrate-acid complex formation. researchgate.netdaneshyari.comunive.it
Kinetic isotope effects have also been employed to probe the mechanism. The magnitude of the kinetic solvent isotope effect changes with increasing acidity, which has been interpreted as evidence consistent with a mechanism involving the unimolecular decomposition of the O-protonated species. researchgate.net Substituent effects on the phenyl ring also provide insight; Hammett plots for the rearrangement of substituted phenylhydroxylamines in sulfuric acid show a large negative ρ value (e.g., –3.19), indicating the development of significant positive charge in the transition state, consistent with an electrophilic intermediate or transition state attacking the aromatic ring. researchgate.net
| Parameter | Value/Observation | Significance |
| Reaction Order | Pseudo-first-order researchgate.net | The rate is dependent on the concentration of the N-phenylhydroxylamine substrate under constant acid conditions. |
| Activation Energy (Ea) | 24.8 kcal/mol beilstein-journals.org | Represents the energy barrier for the rate-determining step of the rearrangement. |
| Hammett ρ value | -3.19 (in H₂SO₄) researchgate.net | A large negative value indicates that electron-donating groups on the phenyl ring accelerate the reaction by stabilizing the positive charge developed in the transition state. |
| Solvent Isotope Effect | Magnitude changes with acidity researchgate.net | Consistent with a unimolecular decomposition of the O-protonated substrate as the rate-determining step. |
While the Bamberger rearrangement is the most prominent reaction, the potential for other rearrangements exists, although they are not as commonly observed for N-phenylhydroxylamine itself. In a broader context of related compounds, rearrangements like the Wallach rearrangement (for azoxy compounds) and the Hofmann-Martius rearrangement (for N-alkylanilinium salts) involve migration to the aromatic ring under acidic conditions. berhamporegirlscollege.ac.in However, for N-phenylhydroxylamine hydrochloride, the conditions strongly favor the Bamberger pathway to aminophenols. wikipedia.org Under anaerobic conditions, N-phenylhydroxylamine can react with bisulfite to form aniline, o-aminophenol, and sulfonated aniline derivatives, which result from nucleophilic attack and subsequent addition-elimination processes rather than a direct intramolecular rearrangement in the classical sense. nih.gov
The Bamberger Rearrangement: Pathways and Influencing Factors
Oxidation and Reduction Pathways
N-phenylhydroxylamine is an intermediate in the redox continuum between nitrobenzene (B124822) and aniline, and as such, can undergo both oxidation and reduction. wikipedia.org
Oxidation: N-phenylhydroxylamine can be oxidized to nitrosobenzene (B162901). wikipedia.org This transformation can be achieved using oxidizing agents like dichromate. wikipedia.org In biochemical contexts, N-phenylhydroxylamine reacts with hemoglobin to form methemoglobin and nitrosobenzene. nih.gov Furthermore, gold nanoparticles supported on carbon nanotubes have been shown to be effective catalysts for the oxidation of hydroxylamines under mild conditions. researchgate.net
Reduction: The reduction of N-phenylhydroxylamine typically yields aniline. This is often seen as a subsequent step in the catalytic hydrogenation of nitrobenzene, where N-phenylhydroxylamine is a key intermediate. researchgate.netmdpi.com If the reaction conditions are not carefully controlled, the initially formed hydroxylamine (B1172632) will be further reduced to aniline.
In a different type of transformation, N-phenylhydroxylamine can undergo a polymerization reaction under dehydrating conditions, particularly in the presence of a Lewis acid catalyst, to form poly(N-phenylhydroxylamine). google.com This polymer is structurally related to the leuco-emeraldine form of polyaniline and exhibits electroactive properties. google.com
Oxidation to Nitrosobenzene and Related Species
The oxidation of N-phenylhydroxylamine is a key transformation that leads to the formation of nitrosobenzene and other related species. This reaction is sensitive to the reaction conditions, including the choice of oxidant and the pH of the medium.
In aqueous phosphate (B84403) buffers at physiological pH (6.8-7.4), N-phenylhydroxylamine is degraded in an O2-dependent reaction to yield nitrosobenzene, nitrobenzene, and azoxybenzene. nih.gov The reaction is subject to both general acid and general base catalysis. nih.gov At a lower pH (≤ 5.8) in a cacodylate buffer, p-nitrosophenol is also formed as a product. nih.gov Kinetic studies and 18O-labeling experiments suggest that nitrobenzene and p-nitrosophenol are formed directly from a common intermediate generated from N-phenylhydroxylamine and O2, and that hydrogen peroxide and superoxide (B77818) are not involved in the oxidation sequence. nih.gov
A common laboratory method for the synthesis of nitrosobenzene involves the oxidation of N-phenylhydroxylamine with a dichromate salt, such as sodium dichromate (Na2Cr2O7), in the presence of sulfuric acid. wikipedia.orgwikipedia.orgorgsyn.org This reaction is typically carried out at low temperatures to minimize the formation of byproducts. orgsyn.org The rapid addition of the dichromate solution is crucial for obtaining a good yield of an easily filterable product. orgsyn.org
The mechanism of oxidation can be influenced by the reaction medium. For instance, the electroreduction of nitrobenzene in aprotic media can lead to N-phenylhydroxylamine as the final product through an EC (electrochemical-chemical) mechanism. researchgate.net
Table 1: Products of N-Phenylhydroxylamine Oxidation under Various Conditions
| Oxidant/Conditions | Products | Reference(s) |
| O2, aqueous phosphate buffer (pH 6.8-7.4) | Nitrosobenzene, Nitrobenzene, Azoxybenzene | nih.gov |
| O2, cacodylate buffer (pH ≤ 5.8) | Nitrosobenzene, Nitrobenzene, Azoxybenzene, p-Nitrosophenol | nih.gov |
| Sodium dichromate, Sulfuric acid | Nitrosobenzene | wikipedia.orgwikipedia.orgorgsyn.org |
Further Reduction to Aniline Derivatives
The reduction of nitrobenzene can proceed through two general pathways: a direct pathway and a condensation pathway. whiterose.ac.uk In the direct pathway, nitrobenzene is reduced to nitrosobenzene, then to N-phenylhydroxylamine, and finally to aniline. The condensation pathway involves the reaction of nitrosobenzene and N-phenylhydroxylamine to form azoxybenzene, which can then be reduced to azobenzene (B91143) and subsequently to aniline. whiterose.ac.ukstackexchange.com
Various catalytic systems have been developed for the selective reduction of nitroarenes. Gold nanoparticles stabilized by phosphine-decorated polymer immobilized ionic liquids (AuNP@PPh2-PIILP) have shown exceptional efficiency in the sodium borohydride-mediated reduction of nitrobenzene, allowing for the selective formation of N-phenylhydroxylamine, azoxybenzene, or aniline by tuning the reaction conditions. reading.ac.uk For instance, using this catalyst in water under a nitrogen atmosphere at room temperature favors the formation of N-phenylhydroxylamine. reading.ac.uk
Under anaerobic conditions, N-phenylhydroxylamine can react with bisulfite, a model nucleophile, to produce aniline, o-aminophenol, o-aminobenzenesulfonic acid, and p-aminobenzenesulfonic acid. nih.gov This reaction proceeds through intermediates formed from the nucleophilic attack of bisulfite and sulfite (B76179) on the arylhydroxylamine. nih.gov
Condensation Reactions and Derivatization
N-phenylhydroxylamine readily undergoes condensation reactions with various carbonyl-containing compounds and other electrophiles, leading to a diverse range of derivatives.
Formation of Nitrones with Aldehydes and Ketones
N-phenylhydroxylamine reacts with aldehydes and ketones to form nitrones, which are 1,3-dipolar compounds with significant applications in organic synthesis, particularly in cycloaddition reactions. wikipedia.orgnih.gov The reaction involves the condensation of the hydroxylamine with the carbonyl group, with the elimination of a water molecule. wikipedia.org
For example, the condensation of N-phenylhydroxylamine with benzaldehyde (B42025) yields diphenylnitrone. wikipedia.org The formation of nitrones from N-alkyl-hydroxylamines and aliphatic aldehydes in aqueous solution is a second-order reaction at a constant pH, dependent on the concentrations of the free hydroxylamine and the free aldehyde. rsc.org The mechanism involves the rate-determining formation of an intermediate diol in acidic media, while the dehydration of this intermediate is rate-determining in alkaline conditions. rsc.org
While the condensation with aldehydes is generally efficient, the reaction with ketones to form ketonitrones can be more challenging, especially with bulky ketone substituents. researchgate.netwikipedia.org However, thermal conditions, such as refluxing in t-butanol, have been shown to facilitate the formation of various ketonitrones in good yields. researchgate.netorganic-chemistry.org
Table 2: Examples of Nitrone Formation from N-Phenylhydroxylamine
| Carbonyl Compound | Nitrone Product | Reference(s) |
| Benzaldehyde | Diphenylnitrone | wikipedia.org |
| Aliphatic Aldehydes | Aliphatic Nitrones | rsc.org |
| Various Ketones | Ketonitrones | researchgate.netorganic-chemistry.org |
Reactions with Carbonyl Compounds for Oxime Formation
While N-phenylhydroxylamine itself forms nitrones, the broader class of hydroxylamines reacts with aldehydes and ketones to produce oximes. byjus.comwikipedia.org This reaction is fundamental in organic chemistry for the characterization of carbonyl compounds. libretexts.org The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration. ic.ac.uk
O-phenylhydroxylamine hydrochloride has been utilized as a nitrogen source for the transformation of aldehydes into nitriles in buffered aqueous solutions, a reaction that proceeds through an oxime intermediate. nsf.gov This method is particularly effective for water-soluble substrates like carbohydrates, leading to the formation of cyanohydrins. nsf.govnih.gov
Reactions with Chloroformates and Related Reagents
N-phenylhydroxylamine can react with chloroformates, which are versatile reagents in organic synthesis. The aminolysis of phenyl chloroformate and 4-nitrophenyl chloroformate with secondary alicyclic amines in aqueous solution has been studied kinetically. nih.gov The reaction proceeds through a stepwise mechanism involving the rate-determining formation of a zwitterionic tetrahedral intermediate. nih.gov Phenyl chloroformate is also used for the cleavage of tertiary amines. rsc.org
In a related reaction, phenyl chloroformate has been used in combination with pyridine (B92270) to convert primary amides to nitriles under mild conditions. This transformation is believed to proceed through an intermediate formed from the reaction of the amide with phenyl chloroformate.
Amidoxime (B1450833) and Oxadiazole Synthesis
N-substituted amidoximes are valuable intermediates in the synthesis of various heterocyclic compounds, including 1,2,4-oxadiazoles. nih.gov One of the primary methods for synthesizing amidoximes involves the reaction of nitriles with hydroxylamine or its derivatives. nih.gov
A one-pot synthesis of N-substituted amidoximes has been developed from secondary amides using a triphenylphosphine-iodine mediated dehydrative condensation. nih.gov The resulting amidoximes can then be used to synthesize 1,2,4-oxadiazol-5-ones through a base-mediated carbonylative cyclization with 1,1'-carbonyldiimidazole. nih.gov
The synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines using various dehydrating agents. nih.gov Another route involves the reaction of acid hydrazides with various reagents. organic-chemistry.org While N-phenylhydroxylamine is not a direct precursor in these specific examples, the chemistry of amidoximes, which can be derived from related hydroxylamine chemistry, is central to the formation of these important heterocyclic rings. nih.govnih.gov For instance, commercially available benzonitriles can be reacted with hydroxylamine hydrochloride to form an amidoxime intermediate, which is then used to construct 1,2,4-oxadiazole (B8745197) derivatives. nih.gov
Nucleophilic and Electrophilic Reactions
N-phenyl hydroxylamine hydrochloride exhibits a dual reactivity, capable of participating in both nucleophilic and electrophilic reactions, largely dictated by the reaction conditions and the nature of the reacting species.
In the presence of strong acids, N-phenyl hydroxylamine undergoes a notable electrophilic rearrangement known as the Bamberger rearrangement to form 4-aminophenol. smolecule.comwikipedia.org This acid-catalyzed reaction involves the protonation of the hydroxylamine, followed by the loss of water to generate a reactive nitrenium ion intermediate, which is then attacked by a nucleophile. In aqueous sulfuric acid, water acts as the nucleophile, leading to the exclusive para-substitution product, 4-aminophenol. smolecule.com The compound's sensitivity to acid necessitates careful handling to prevent this rearrangement. orgsyn.org
As a nucleophile, N-phenyl hydroxylamine reacts with various electrophiles. A significant reaction is its condensation with aldehydes, such as benzaldehyde, to form nitrones. smolecule.comwikipedia.org This reaction proceeds through the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration. wikipedia.org
Oxidative reactions can convert N-phenyl hydroxylamine into nitrosobenzene when treated with oxidizing agents like dichromate. smolecule.comwikipedia.org Under aqueous aerobic conditions, molecular oxygen serves as the terminal oxidant in a pH-dependent transformation that is subject to both general acid and general base catalysis. smolecule.com The oxygen incorporated into the products originates from molecular oxygen, not from the solvent water. smolecule.com
Furthermore, N-phenyl hydroxylamine can react with other nucleophiles under specific conditions. For instance, under anaerobic conditions, it reacts with bisulfite, a model nucleophile, to yield a mixture of products including aniline, o-aminophenol, o-aminobenzenesulfonic acid, and p-aminobenzenesulfonic acid. nih.govnih.gov These products are formed through intermediates arising from the nucleophilic attack of both bisulfite and sulfite on the N-phenyl hydroxylamine. nih.gov
Catalyst Role of Hydroxylamine Hydrochloride in Organic Transformations
Hydroxylamine hydrochloride has emerged as an effective and inexpensive catalyst in several organic transformations, offering environmentally benign and efficient synthetic routes. isca.me
Hydroxylamine hydrochloride serves as a highly efficient catalyst for the N-formylation of amines using formic acid. isca.me This method is notable for being simple, economical, and environmentally friendly, often proceeding at room temperature under neat (solvent-free) conditions and affording products in excellent yields. isca.me A key advantage of this protocol is the requirement for a smaller amount of formic acid compared to other methods. isca.me
The proposed mechanism suggests that hydroxylamine hydrochloride enhances the rate of the reaction by activating the formic acid. The process is believed to involve the protonation of formic acid by the in-situ generated acid from the catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. organic-chemistry.org
The effectiveness of hydroxylamine hydrochloride as a catalyst for N-formylation is highlighted when compared to other reported methods, demonstrating superiority in terms of reaction temperature, time, and the molar ratio of amine to formic acid. isca.me
Table 1: Comparison of Catalysts in N-Formylation of Aniline
| Catalyst | Amine:Formic Acid Ratio | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Hydroxylamine Hydrochloride | 1:2 | Room Temp. | 70 | 90 | isca.me |
| ZnCl₂ | 1:3 | 60 | 180 | 92 | isca.me |
| Thiamine Hydrochloride | 1:3.5 | 90 | 240 | 85 | isca.me |
| Sulfated Tungstate | 1:1.5 | 80 | 15 | 98 | isca.me |
| Melamine Trisulfonic Acid | 1:1.2 | 90 | 15 | 98 | isca.me |
Beyond N-formylation, hydroxylamine hydrochloride catalyzes other significant organic reactions. It is utilized in the synthesis of various heterocyclic compounds. For example, it is a key reagent in the synthesis of 3,5-disubstituted isoxazole (B147169) derivatives from β-enamino ketones, a reaction that can be accelerated by ultrasound irradiation. mdpi.com In these syntheses, hydroxylamine hydrochloride often acts as the precursor for the in-situ generation of nitrile oxides, which then undergo cycloaddition reactions. mdpi.com
Hydroxylamine hydrochloride also plays a role in multicomponent reactions for synthesizing complex molecules. For instance, it has been used in a one-pot, five-component reaction to produce 3,5-disubstituted isoxazole secondary sulfonamides, showcasing its utility in building molecular diversity efficiently. mdpi.com Additionally, it is used as a precursor in the synthesis of isoxazole-based molecules through sonication-assisted cycloaddition reactions. mdpi.com The compound can also participate in cycloaddition reactions with molecules like benzene (B151609) to form N-phenyl hydroxylamine, a process that aligns with the principles of green chemistry by minimizing waste. nih.gov
Applications of N Phenyl Hydroxylamine Hydrochloride in Organic Synthesis and Materials
Building Blocks for Complex Organic Molecules
N-phenylhydroxylamine hydrochloride is a foundational starting material for synthesizing a range of intricate organic molecules, from heterocyclic systems to specialized analytical reagents. Its ability to undergo transformations like cycloadditions and nitrosation makes it a staple in the synthetic chemist's toolbox.
The construction of nitrogen- and oxygen-containing heterocyclic rings is a cornerstone of medicinal and materials chemistry. N-phenylhydroxylamine is a key precursor for several important classes of these compounds.
Isoxazolidines : These five-membered heterocycles are readily synthesized using N-phenylhydroxylamine. A common strategy involves the initial reaction of N-phenylhydroxylamine with an aldehyde to form a C-aryl-N-phenylnitrone intermediate. This nitrone then undergoes a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile, such as an alkene, to yield the isoxazolidine (B1194047) ring system. jchps.com For instance, reacting N-phenylhydroxylamine with aldehydes and α,β-unsaturated aldehydes in a one-pot catalytic process is an effective method for isoxazolidine synthesis. sigmaaldrich.com The reaction between N-phenylhydroxylamine and methyl vinyl ketone specifically leads to a tautomeric mixture containing 5-hydroxy-2-phenyl-5-methylisoxazolidine. researchgate.net These compounds are valuable scaffolds in drug discovery. nsf.gov
Tetrahydro-1,2-oxazines : This six-membered heterocyclic framework can be constructed via a three-component homo [3+2] dipolar cycloaddition reaction. sigmaaldrich.comdoi.org In this process, a nitrone is generated in situ from N-phenylhydroxylamine and an aldehyde. This intermediate then reacts with a cyclopropane (B1198618) derivative, such as a 1,1-cyclopropanediester, in the presence of a Lewis acid to form the tetrahydro-1,2-oxazine ring. sigmaaldrich.comnih.gov This method is noted for its high diastereoselectivity and good yields, providing a versatile route to a diverse array of these heterocycles. nih.gov
2-Alkylindoles : A modern application of N-phenylhydroxylamine is in the gold-catalyzed synthesis of 2-alkylindoles. sigmaaldrich.comrsc.org This reaction proceeds via the annulation of N-arylhydroxylamines with terminal alkynes under mild conditions. nih.gov The gold catalyst facilitates the addition of the hydroxylamine (B1172632) to the alkyne, forming an O-alkenyl-N-arylhydroxylamine intermediate. This intermediate then undergoes a sequence of facile rsc.orgrsc.org-rearrangement and cyclodehydration to furnish the 2-alkylindole product with high regiospecificity. rsc.orgnih.gov
Table 1: Heterocyclic Synthesis Starting from N-Phenylhydroxylamine
| Heterocycle | Key Reactants | Reaction Type | Catalyst/Conditions | Ref. |
|---|---|---|---|---|
| Isoxazolidines | Aldehyde, Alkene | 1,3-Dipolar Cycloaddition | One-pot catalytic reaction | sigmaaldrich.com |
| Tetrahydro-1,2-oxazines | Aldehyde, Cyclopropane | homo [3+2] Dipolar Cycloaddition | Lewis Acid | sigmaaldrich.comnih.gov |
| 2-Alkylindoles | Terminal Alkyne | Annulation/ rsc.orgrsc.org-Rearrangement | Gold (Au) Catalyst | rsc.orgnih.gov |
N-phenylhydroxylamine is the direct and essential precursor for the synthesis of Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine. wikipedia.org Cupferron has been a widely used analytical reagent for decades, particularly for the separation and quantitative analysis of various metal ions, such as iron and copper. wikipedia.org The synthesis is achieved by the nitrosation of N-phenylhydroxylamine. This reaction involves treating an ethereal solution of N-phenylhydroxylamine with a source of the nitrosonium ion (NO⁺), such as an alkyl nitrite (B80452), in the presence of ammonia (B1221849) which forms the ammonium salt. wikipedia.org
Reaction for Cupferron Synthesis C₆H₅NHOH + C₄H₉ONO + NH₃ → NH₄[C₆H₅N(O)NO] + C₄H₉OH wikipedia.org
N-phenylhydroxylamine and its derivatives are recognized as important intermediates in the production of pharmaceuticals and agrochemicals. smolecule.comnih.gov The compound's structure allows it to be a versatile building block for creating more complex, biologically active molecules. solubilityofthings.comscbt.com For example, N-phenylhydroxylamine can undergo an acid-catalyzed rearrangement known as the Bamberger rearrangement to produce 4-aminophenol (B1666318). wikipedia.org 4-Aminophenol is a significant industrial chemical used as an intermediate in the synthesis of several analgesic and antipyretic drugs. wikipedia.org The utility of phenylhydroxylamine derivatives extends to the synthesis of various pesticides as well. nih.gov
Functionalization and Derivatization Strategies in Synthesis
Beyond serving as a core building block, N-phenylhydroxylamine's functional group can be involved in various transformations, although its direct role in some conversions is often nuanced compared to its isomers or related hydroxylamine compounds.
The conversion of aldehydes into nitriles and cyanohydrins represents a valuable one-carbon extension and functional group transformation in organic synthesis.
Nitriles : The direct conversion of aldehydes to nitriles often involves the formation of an aldoxime intermediate followed by dehydration. This is typically achieved using hydroxylamine hydrochloride (NH₂OH·HCl). orgchemres.orgasianpubs.orgajgreenchem.com While N-phenylhydroxylamine reacts with aldehydes, the characteristic product of this reaction is a nitrone (e.g., C₆H₅N(O)=CHR), not a nitrile. wikipedia.org However, the isomer, O-phenylhydroxylamine hydrochloride, has been successfully used as a nitrogen source to convert a variety of aldehydes into nitriles in good yields under buffered aqueous conditions. nih.gov
Cyanohydrins : The synthesis of cyanohydrins from aldehydes is a classic reaction involving the nucleophilic addition of a cyanide anion to the carbonyl carbon. researchgate.net Research has shown that O-phenylhydroxylamine hydrochloride can be used to transform reducing sugars into cyanohydrins in high yields. nih.gov This specific application highlights the reactivity of the hydroxylamine family, but there is no significant evidence to suggest that N-phenylhydroxylamine hydrochloride is a standard reagent for the direct conversion of common aldehydes to cyanohydrins.
N-substituted amidoximes are privileged structures in medicinal chemistry that serve as versatile intermediates for synthesizing various heterocycles and as prodrugs to improve bioavailability. nih.gov The synthesis of amidoximes generally involves the reaction of a nitrile with hydroxylamine. nih.gov For N-substituted amidoximes, a common modern approach is the one-pot dehydrative condensation of a secondary amide. The proposed mechanism for this reaction involves the activation of the amide and subsequent displacement by hydroxylamine hydrochloride. nih.gov While various methods exist, they typically employ hydroxylamine or its O-substituted analogs as the key reagent to build the amidoxime (B1450833) core. nih.govnih.gov The literature does not prominently feature N-phenylhydroxylamine as a direct starting material for this particular transformation.
Preparation of N-Acetyl-N-phenylhydroxylamine and Other Acylated Derivatives
N-phenyl hydroxylamine and its hydrochloride salt are valuable precursors in organic synthesis, particularly for the preparation of acylated derivatives. The acylation of N-phenyl hydroxylamine involves the substitution of the hydrogen atom of the hydroxylamino group (-NHOH) with an acyl group (R-C=O). This transformation is significant because the resulting N-acyl-N-phenylhydroxylamines are often more stable than the parent compound and serve as important intermediates themselves. orgsyn.org
The most well-documented example is the synthesis of N-Acetyl-N-phenylhydroxylamine. Due to the thermal instability of N-phenyl hydroxylamine, it is often prepared in situ from the reduction of nitrobenzene (B124822) and immediately converted to its more stable acetyl derivative without isolation. orgsyn.org A common and high-yield method involves the catalytic transfer hydrogenation of nitrobenzene using hydrazine (B178648) hydrate (B1144303) and a rhodium on carbon catalyst, followed by a specific monoacylation process. orgsyn.org
In a typical procedure, after the reduction of nitrobenzene to N-phenyl hydroxylamine in a solvent like tetrahydrofuran, a slurry of sodium bicarbonate in water is added. The mixture is cooled, and acetyl chloride is introduced slowly while maintaining a temperature below 0°C. orgsyn.org The use of a mild base like sodium bicarbonate and low temperatures is crucial to prevent diacylation and other side reactions. orgsyn.org After the initial reaction, a stronger base such as sodium hydroxide (B78521) is added to facilitate the workup process. The N-acetyl-N-phenylhydroxylamine is then isolated by extraction and crystallization, often yielding a white crystalline solid. orgsyn.org Research has shown that this specific monoacylation method is superior to other techniques that may lead to undesirable mixtures of mono- and diacylated products. orgsyn.org
Table 1: Synthesis of N-Acetyl-N-phenylhydroxylamine
| Step | Reactants/Reagents | Conditions | Outcome | Yield |
|---|---|---|---|---|
| 1. Reduction | Nitrobenzene, Hydrazine hydrate, 5% Rhodium on Carbon, Tetrahydrofuran | Stirred at 25–30°C for 2 hours | In-situ solution of N-phenyl hydroxylamine | High |
| 2. Acylation | N-phenyl hydroxylamine solution, Acetyl chloride, Sodium bicarbonate, Water | Stirred below 0°C for 1 hour, followed by 30 min continued stirring | N-Acetyl-N-phenylhydroxylamine | 79–80% orgsyn.org |
The general principle of this reaction can be extended to the synthesis of other acylated derivatives by substituting acetyl chloride with other acylating agents, such as different acid chlorides or anhydrides. ncert.nic.in This allows for the introduction of various acyl groups onto the N-phenyl hydroxylamine backbone, yielding a diverse range of N-acyl-N-phenylhydroxylamine compounds for further synthetic applications.
Contributions to Fine Chemical Production
N-phenyl hydroxylamine hydrochloride is a key building block in the production of a variety of fine chemicals, including reagents, and intermediates for pharmaceuticals, agrochemicals, and dyes. smolecule.comnih.gov Its unique structure allows it to participate in several types of reactions, making it a versatile precursor in multistep syntheses.
One of the most notable applications is in the preparation of Cupferron , the ammonium salt of N-nitroso-N-phenylhydroxylamine. nih.govwikipedia.org Cupferron is a widely used analytical reagent, particularly for the quantitative separation of metals like copper and iron. wikipedia.orggoogle.com The synthesis involves the nitrosation of N-phenyl hydroxylamine using an alkyl nitrite (like butyl nitrite) in the presence of ammonia. wikipedia.orggoogle.com
Another significant transformation of N-phenyl hydroxylamine is the Bamberger rearrangement . In the presence of strong acids, it rearranges to form 4-aminophenol (p-aminophenol). wikipedia.orggoogle.com This product is a crucial intermediate in the manufacturing of dyestuffs and is also a precursor to analgesic drugs like paracetamol (acetaminophen). nih.govgoogle.com
N-phenyl hydroxylamine also serves as a precursor in the synthesis of heterocyclic compounds. It reacts with aldehydes and ketones to form nitrones , which are valuable 1,3-dipolar compounds used in cycloaddition reactions to create complex cyclic molecules. wikipedia.org For instance, it condenses with benzaldehyde (B42025) to produce diphenylnitrone. wikipedia.org
Furthermore, N-phenyl hydroxylamine and its derivatives are integral to the agrochemical industry. They are used as intermediates in the synthesis of modern herbicides. nih.gov For example, N-phenyl phthalimides, which can be synthesized from N-substituted phenyl precursors, have been identified as potent inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), leading to their development as commercial herbicides. nih.gov Its utility also extends to the dye industry, where it is a component in the synthesis of azo dyes. solubilityofthings.com
Table 2: Examples of Fine Chemicals Derived from N-Phenyl Hydroxylamine
| Derived Chemical | Synthesis Method | Application/Industry |
|---|---|---|
| Cupferron | Nitrosation with an alkyl nitrite and ammonia wikipedia.org | Analytical Chemistry nih.govgoogle.com |
| 4-Aminophenol | Bamberger Rearrangement (acid-catalyzed) wikipedia.org | Pharmaceuticals, Dyes nih.govgoogle.com |
| Nitrones (e.g., Diphenylnitrone) | Condensation with aldehydes (e.g., benzaldehyde) wikipedia.org | Organic Synthesis |
| N-phenyl phthalimides | Multi-step synthesis involving N-substituted phenyl precursors nih.gov | Agrochemicals (Herbicides) nih.gov |
The versatility of this compound as an intermediate underscores its importance in the broader chemical industry for producing high-value, specialized products. smolecule.comnih.gov
Analytical Research and Characterization Methodologies for N Phenyl Hydroxylamine Hydrochloride
Chromatographic Techniques for Analysis
Chromatography stands as a cornerstone for the separation and analysis of N-phenyl hydroxylamine (B1172632) hydrochloride from complex matrices. Both high-performance liquid chromatography and gas chromatography offer robust methods for its determination.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of N-phenyl hydroxylamine and its related compounds. Reversed-phase (RP) HPLC is the most common approach, offering simplicity and efficiency. researchgate.net
Simple RP-HPLC methods have been developed for the simultaneous determination of N-phenylhydroxylamine and other nitrogen-containing compounds. researchgate.net These methods often utilize octadecyl-bonded silica (B1680970) (C18 or ODS) columns. researchgate.netsielc.com A typical mobile phase consists of an aqueous buffer (e.g., potassium citrate (B86180) or phosphoric acid) mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netsielc.com Gradient elution is frequently employed to achieve optimal separation of all compounds in a mixture. researchgate.net Detection is commonly performed using a UV or a diode array detector (DAD), which allows for monitoring at different wavelengths corresponding to the absorbance maxima of the various analytes. researchgate.net For instance, a method for aniline (B41778) and its metabolites, including N-phenylhydroxylamine, used a µ-Bondapak C18 column with a mobile phase of methanol-water containing ammonium (B1175870) acetate (B1210297) and nickel acetate. researchgate.net
For applications requiring mass spectrometric (MS) detection, volatile buffers like formic acid are substituted for non-volatile ones such as phosphoric acid. sielc.com The development of these HPLC methods is critical for analyzing reaction mixtures, such as the liquid phase hydrogenation of chloronitrobenzenes, where N-(chlorophenyl)hydroxylamines are key intermediates. researchgate.net
Table 1: Exemplary HPLC Method Parameters for N-Phenyl Hydroxylamine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Inertsil ODS-2 | µ-Bondapak C18 | Newcrom R1 |
| Mobile Phase | Aqueous potassium citrate (pH 7) and Methanol (gradient) researchgate.net | Methanol-water (15:85) with 0.26 M ammonium acetate and 0.015 M nickel acetate researchgate.net | Acetonitrile, water, and phosphoric acid sielc.com |
| Detection | Diode Array Detector (DAD) researchgate.net | Spectrophotometric researchgate.net | UV/MS (with formic acid instead of phosphoric acid) sielc.com |
| Analyte(s) | N-phenylhydroxylamine and related nitrogenous compounds researchgate.net | Aniline, o- and p-aminophenol, phenylhydroxylamine, nitrosobenzene (B162901), etc. researchgate.net | N-Phenylhydroxylamine sielc.com |
Due to the weak UV absorption of some hydroxylamines, pre-column derivatization is a powerful strategy to enhance detection sensitivity and selectivity. biomedgrid.comnih.gov This involves reacting the analyte with a derivatizing agent to form a product with a strong chromophore, which is then easily detected by a UV detector. oup.com
A widely adopted and effective derivatization reagent for hydroxylamine analysis is benzaldehyde (B42025). biomedgrid.comoup.combiomedgrid.com Hydroxylamine reacts with benzaldehyde to form a stable derivative, benzaldoxime, which exhibits a strong UV absorbance maximum around 250 nm. biomedgrid.comoup.com This reaction is advantageous because the resulting product is more hydrophobic, leading to strong retention on reversed-phase HPLC columns. oup.com The derivatization is typically carried out by heating the sample with an excess of benzaldehyde at a controlled temperature (e.g., 50-70°C) for a specific duration (e.g., 20-30 minutes) to ensure complete conversion. oup.comhumanjournals.com
The developed HPLC methods utilizing this derivatization strategy have proven to be specific, sensitive, accurate, and precise, with limits of quantification (LOQ) reaching parts-per-million (ppm) levels. biomedgrid.comnih.gov These methods are routinely applied for process control and the release of pharmaceutical drug substances where hydroxylamine is a potential genotoxic impurity. biomedgrid.comoup.com Other reagents, such as 9-fluorenylmethyl chloroformate (FMOC), have also been successfully used for the pre-column derivatization of hydroxylamine, followed by HPLC-UV or fluorescence detection. researchgate.netrsc.org
Table 2: HPLC Method with Benzaldehyde Derivatization for Hydroxylamine Analysis
| Parameter | Details | Reference |
|---|---|---|
| Derivatization Reagent | Benzaldehyde | biomedgrid.comoup.com |
| Derivative Formed | Benzaldoxime | biomedgrid.combiomedgrid.com |
| Reaction Conditions | Heat at 50-70°C for 20-30 min | oup.comhumanjournals.com |
| Column | YMC-Pack ODS-A (150×4.6mm, 5μm) or Ascentis Express C18 (150 mm × 4.6 mm, 2.7μm) | biomedgrid.comoup.com |
| Mobile Phase | Acetonitrile and Phosphate (B84403) Buffer (pH 2.3) (35:65, v/v) or Acetonitrile and 0.05% Formic Acid in water (gradient) | biomedgrid.comoup.com |
| Detection Wavelength | 254 nm or 250 nm | biomedgrid.comoup.com |
| Limit of Quantitation (LOQ) | As low as 0.03 ppm to 12 ppm | biomedgrid.comnih.govoup.com |
Gas Chromatography (GC) provides an alternative and powerful approach for the analysis of N-phenyl hydroxylamine hydrochloride, typically requiring a derivatization step to increase the volatility and thermal stability of the analyte.
A developed method for determining hydroxylamine hydrochloride involves derivatization followed by analysis on a system equipped with a Flame Ionization Detector (FID). researchgate.net One such method uses a 100% Dimethylpolysiloxane stationary phase column (e.g., Agilent HP-5). researchgate.netgoogle.com The temperature program is crucial for separating the derivative from other components in the sample matrix. A typical program might start at 100°C, hold for a few minutes, and then ramp up to 180°C or higher. google.com The injector and detector temperatures are maintained at higher values (e.g., 180-260°C for the inlet and 220-320°C for the detector) to ensure efficient volatilization and detection. google.com Headspace GC has also been employed, where hydroxylamine is converted into nitrous oxide (N2O) in the headspace vial, and the gas is subsequently analyzed. researchgate.net This indirect method can achieve very low detection limits, especially with an electron capture detector (ECD). researchgate.net
Table 3: Gas Chromatography Method Parameters for Hydroxylamine Derivative
| Parameter | Condition | Reference |
|---|---|---|
| Column | Agilent HP-5 (or equivalent 100% Dimethylpolysiloxane) | researchgate.netgoogle.com |
| Detector | Flame Ionization Detector (FID) | researchgate.net |
| Carrier Gas | Nitrogen or Helium | google.com |
| Inlet Temperature | 180°C - 260°C | google.com |
| Detector Temperature | 220°C - 320°C | google.com |
| Oven Program | Example: 100°C (hold 1-15 min), ramp at 20°C/min to 180°C (hold 1-15 min) | google.com |
| Derivatization | Conversion to Acetone (B3395972) Oxime or Cyclohexanone Oxime | researchgate.netgoogle.com |
Derivatization is a near-essential step in GC analysis of polar, non-volatile compounds like hydroxylamines. The goal is to create a more volatile and thermally stable derivative. research-solution.comgcms.cz
For hydroxylamine itself, a simple and effective derivatization involves its reaction with a ketone, such as acetone or cyclohexanone, to form the corresponding oxime (e.g., acetone oxime). researchgate.netgoogle.com This reaction is straightforward and allows for subsequent analysis by GC-FID. researchgate.net
The principle of forming oximes is also widely applied to the analysis of carbonyl-containing compounds, such as ketosteroids. Reagents like O-methylhydroxylamine hydrochloride are used to derivatize ketosteroids, prostaglandins, and ketoacids, making them suitable for GC analysis. gcms.cz Another class of reagents used for carbonyls is the O-(pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA), which creates derivatives that are highly sensitive to electron capture detection (ECD). research-solution.com
Beyond oxime formation, other general-purpose derivatization reactions for GC include:
Silylation: This is one of the most common techniques, where active hydrogens (in -OH, -NH, -SH groups) are replaced by a trimethylsilyl (B98337) (TMS) group or a more stable tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jp Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MBDSTFA) are powerful silylating agents. research-solution.comchemcoplus.co.jp
Acylation: This involves introducing an acyl group into a molecule, converting compounds with active hydrogens into esters, thioesters, and amides. research-solution.com Fluorinated acylating reagents are common as they produce derivatives suitable for ECD. greyhoundchrom.com
Alkylation: This process is used to protect active hydrogens, for example, by forming esters from carboxylic acids. research-solution.com
The choice of reagent depends on the specific functional groups present in the analyte and the desired sensitivity of the detection method. gcms.cz
Gas Chromatography (GC) Method Development
Spectrophotometric Methods for Quantitative Determination
Spectrophotometry offers a simple and cost-effective alternative for the quantitative determination of hydroxylamine, particularly when chromatographic equipment is unavailable. These methods are typically based on a chemical reaction that produces a stable, colored product, which can be measured using a UV-Vis spectrophotometer. nih.govuw.edu.pl
One established method involves the oxidation of hydroxylamine to nitrite (B80452). nih.gov This oxidation can be achieved using reagents like sodium arsenate under alkaline conditions or an excess of bromine solution in an acidic medium. nih.govuw.edu.pl The resulting nitrite is then quantified using the well-known Griess reaction. This involves a two-step diazotization and coupling process. First, the nitrite reacts with an aromatic amine (e.g., p-nitroaniline) under acidic conditions to form a diazonium salt. nih.govuw.edu.pl This salt is then coupled with a suitable agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA), to produce a highly colored azo dye. nih.govuw.edu.pl The intensity of the resulting color, which is directly proportional to the initial hydroxylamine concentration, is measured at its wavelength of maximum absorbance (λmax), typically around 545 nm. nih.govuw.edu.pl
These methods demonstrate good sensitivity, with molar absorptivity values reported in the range of 5.5-6.7 x 10⁴ L mol⁻¹ cm⁻¹. nih.govuw.edu.pl They adhere to Beer's law over a specific concentration range, allowing for the creation of a calibration curve for quantitative analysis. The methods have been successfully applied to determine hydroxylamine in pharmaceutical formulations after hydrolysis of its derivatives. nih.gov
Qualitative and Quantitative Analysis of Reaction Mixtures and Products
Analytical techniques are indispensable for monitoring chemical reactions involving N-phenylhydroxylamine, either as a reactant, intermediate, or product. HPLC and GC-MS are the primary tools for both the qualitative identification and quantitative measurement of components in complex reaction mixtures. researchgate.net
For example, in the catalytic hydrogenation of nitroaromatics like nitrobenzene (B124822) and chloronitrobenzenes, N-phenylhydroxylamine and its substituted analogues are key intermediates in the pathway to forming anilines. researchgate.netrsc.org HPLC analysis, often coupled with a diode array detector or mass spectrometer, allows researchers to track the consumption of the starting material and the formation of the hydroxylamine intermediate and the final aniline product over time. researchgate.netrsc.org Similarly, GC-MS analysis of reaction mixtures provides structural information for the identification of these compounds and their byproducts. researchgate.net
These analytical methods are also crucial for studying the reactivity of N-phenylhydroxylamine itself. For instance, the Bamberger rearrangement, where N-phenylhydroxylamine rearranges to 4-aminophenol (B1666318) in the presence of strong acid, can be monitored to understand the reaction kinetics and product distribution. wikipedia.orgorgsyn.org The reaction of N-phenylhydroxylamine with aldehydes to form nitrones, or its oxidation to nitrosobenzene, are other transformations where chromatography is essential for following the reaction progress and characterizing the products. wikipedia.orgrsc.org Without isolation, which is often preferred due to the instability of N-phenylhydroxylamine, direct analysis of the reaction solution by HPLC provides quantitative yield information. orgsyn.org
Method Validation and Research on Analytical Performance Parameters
The validation of analytical methods is a critical requirement for ensuring the quality and reliability of data in pharmaceutical analysis. For this compound, while comprehensive validation studies in accordance with stringent regulatory guidelines are not extensively detailed in publicly accessible literature, research-based findings provide insight into the performance parameters of analytical techniques used for its determination. Method validation typically encompasses the evaluation of specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification).
Detailed research has led to the development of specific High-Performance Liquid Chromatography (HPLC) methods for the quantification of N-phenylhydroxylamine, often in the context of its role as a metabolite of aniline or as an intermediate in chemical synthesis. These studies establish key performance characteristics that underscore the methods' suitability for research purposes.
Research Findings on Analytical Performance:
A key study outlines a reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of N-phenylhydroxylamine and related nitrogen-containing compounds. This method utilizes a diode array detector and an octadecyl-bonded silica column with a buffered mobile phase, demonstrating its capability without needing complex sample preparation steps like extraction or derivatization. researchgate.net The detection limits for the compounds of interest were reported to be in the picomole range, with quantification limits in the nanogram per milliliter (ng/mL) range. researchgate.net
Another analytical method focuses on the determination of aniline and its degradation products, which include N-phenylhydroxylamine, in tissue samples using HPLC. This method reports a specific detection limit for aniline and its metabolites. nih.gov
The following tables summarize the analytical performance parameters gathered from available research.
Table 1: HPLC Method Performance for N-Phenylhydroxylamine Determination
| Parameter | Finding | Source |
|---|---|---|
| Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |
| Detection Limit | In the picomole range | researchgate.net |
| Quantification Limit | In the ng/mL range | researchgate.net |
| Internal Standard | N-tert-butyl-2-benzothiazolesulphenamide | researchgate.net |
| Key Application | Simultaneous determination of N-phenylhydroxylamine and related nitrogen-containing compounds | researchgate.net |
Table 2: HPLC Method for Aniline and its Metabolites (including N-Phenylhydroxylamine)
| Parameter | Finding | Source |
|---|---|---|
| Method | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Detection Limit | 5 µmol/L (for aniline and its metabolites) | nih.gov |
| Retention Volume | 13.0 mL (for aniline and its metabolites) | nih.gov |
| Application | Determination in tissues and aqueous solutions | nih.gov |
While these findings establish the feasibility and sensitivity of HPLC methods for N-phenylhydroxylamine analysis, a complete validation study would further require a systematic evaluation of linearity, accuracy, and precision (repeatability and intermediate precision) across a defined concentration range. For instance, linearity would be assessed by analyzing a series of standard solutions and evaluating the correlation coefficient of the calibration curve. Accuracy would be determined by recovery studies in a sample matrix, and precision would be established by analyzing multiple replicates of a homogeneous sample. Although not explicitly detailed for this compound in the reviewed literature, these parameters are standard in method validation protocols. edqm.eu
Theoretical and Computational Investigations of N Phenyl Hydroxylamine Hydrochloride
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical studies have been instrumental in elucidating the complex reaction mechanisms involving N-phenylhydroxylamine. These computational methods allow for the detailed exploration of potential energy surfaces, identifying the most likely pathways for chemical transformations.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction pathways of N-phenylhydroxylamine. For instance, DFT calculations have been employed to study the selective reduction of nitrobenzene (B124822) to N-phenylhydroxylamine. researchgate.net These studies have shown that using zinc dust in a CO2/H2O system provides an environmentally benign method for this conversion, achieving a high yield of N-phenylhydroxylamine. researchgate.net The process eliminates the need for ammonium (B1175870) chloride, which is typically used in such reductions. researchgate.net
DFT has also been used to unravel the dual functions of additives in catalytic processes. nih.gov In the platinum-on-carbon (Pt/C) catalyzed hydrogenation of nitroarenes, DFT calculations were proposed to reveal the mechanism by which a single additive can enhance both selectivity and activity for the formation of N-arylhydroxylamines. nih.gov Furthermore, DFT calculations have helped to explain how altering the interfacial electronic structure in certain catalysts can boost the adsorption of electron-deficient reactants while simultaneously preventing the over-hydrogenation of the electron-rich N-phenylhydroxylamine product. nih.gov
Another area of study involves the antioxidant properties of N-phenylhydroxylamine, where it acts as a radical scavenger. rsc.org DFT methods, specifically M06-2X/6-311++G(d,p) and CBS-QB3, were used to re-evaluate the bond dissociation enthalpies (BDE) of the N-H and O-H bonds, which are crucial to the hydrogen transfer mechanism of radical trapping. rsc.org The calculations revealed that the O-H bond is weaker and thus more likely to be the primary hydrogen-donating site. rsc.org
Table 1: Calculated Bond Dissociation Enthalpies (BDE) of N-Phenylhydroxylamine Data sourced from a DFT study using M06-2X/6-311++G(d,p) and CBS-QB3 methods. rsc.org
| Bond | Medium | BDE (kcal/mol) |
|---|---|---|
| N-H | Gas Phase | 74.8 |
| N-H | DMSO | 77.1 |
| N-H | Water | 77.4 |
| O-H | Gas Phase | ~69.8 |
| O-H | DMSO | ~69.6 |
| O-H | Water | ~71.4 |
The famed Bamberger rearrangement, where N-phenylhydroxylamine converts to p-aminophenol in acid, has also been scrutinized using DFT. beilstein-journals.org Calculations traced the reaction of a diprotonated N-phenylhydroxylamine system, which yielded an activation energy consistent with experimental values. beilstein-journals.org This computational approach led to the proposal of a new mechanism for the rearrangement. beilstein-journals.org
The analysis of transition states and intermediates is fundamental to understanding reaction mechanisms, as these transient species dictate the pathway and rate of a reaction. solubilityofthings.com Computational chemistry provides the means to characterize these short-lived, high-energy structures. solubilityofthings.com
In the context of the Bamberger rearrangement, DFT calculations have challenged the long-held belief that a nitrenium ion is a key intermediate. beilstein-journals.orgwikipedia.org Computational studies suggest that the high nucleophilicity of the surrounding water cluster prevents the formation of a stable nitrenium ion. beilstein-journals.org Instead, these calculations point to the existence of an "aniline dication-like transition state" as the critical juncture in the reaction pathway. beilstein-journals.org The study of the monoprotonated system revealed that transition states involving proton transfers had activation energies much higher than those observed experimentally, further supporting the diprotonated pathway. beilstein-journals.org
The oxidation of N-phenylhydroxylamine in aqueous solutions also involves key intermediates. nih.gov Experimental and kinetic studies suggest a common intermediate is generated from N-phenylhydroxylamine and molecular oxygen, which then leads to the formation of products like nitrobenzene, nitrosobenzene (B162901), and p-nitrosophenol. nih.gov
Theoretical studies on the related reaction of hydroxylamine (B1172632) with phenyl acetate (B1210297) provide further insight into the analysis of transition states. researchgate.net Using DFT, transition states for the direct nucleophilic attack were identified (TS1O for oxygen attack and TS1N for nitrogen attack), and their corresponding free energy barriers (ΔG‡) were calculated. researchgate.net The study also modeled the catalytic effect of a second hydroxylamine molecule, which significantly lowered the activation barriers. researchgate.net
Table 2: Calculated Activation Barriers (ΔG‡) for the Reaction of Hydroxylamine with Phenyl Acetate Data from theoretical calculations at the B3LYP/6-311+G(2df,2p)//HF/6-31G(d) level. researchgate.net
| Reaction Pathway | Transition State | ΔG‡ (kcal/mol) |
|---|---|---|
| Direct O-attack | TS1O | 48.6 |
| Direct N-attack | TS1N | 49.9 |
| Catalyzed O-acylation (via OH group) | TS1O-HONH2 | 35.1 |
| Catalyzed N-acylation (via OH group) | TS1N-HONH2 | 29.0 |
| Catalyzed O-acylation (via NH2 group) | TS1O-NH2OH | 28.4 |
| Catalyzed N-acylation (via NH2 group) | TS1N-NH2OH | 24.9 |
Molecular Orbital Theory in Understanding Reactivity
Molecular Orbital (MO) theory is a cornerstone of modern chemistry, providing a framework for understanding electronic structure and reactivity. libretexts.orgnih.gov By considering how atomic orbitals combine to form molecular orbitals, this theory explains bonding, stability, and the pathways of chemical reactions. libretexts.org
A key application of MO theory is the frontier molecular orbital (FMO) approach, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pharmacy180.com In cycloaddition reactions, the rate and feasibility are largely determined by the energy gap between the HOMO of one component and the LUMO of the other. pharmacy180.comimperial.ac.uk A smaller energy gap leads to a stronger interaction and a faster reaction. pharmacy180.com
N-phenylhydroxylamine can participate in reactions that lead to 1,3-dipolar species, which are classic substrates for cycloaddition reactions. wikipedia.org For example, it reacts with benzaldehyde (B42025) to form diphenylnitrone, a 1,3-dipole. wikipedia.org The reactivity of such dipoles in cycloadditions can be rationalized by FMO theory. libretexts.org
From the perspective of MO theory, the formation of N-phenylhydroxylamine itself through a cycloaddition of benzene (B151609) and hydroxylamine involves the interaction between the HOMO of benzene and the LUMO of hydroxylamine. nih.gov This interaction leads to the formation of two new sigma bonds and the resulting six-membered ring structure. nih.gov
There are generally two types of electron demand in these reactions: "normal" electron demand, where the HOMO of an electron-rich component interacts with the LUMO of an electron-poor component, and "inverse" electron demand, where the roles are reversed. libretexts.orgscispace.com The specific substituents on the reacting molecules can raise or lower the energies of the frontier orbitals, thereby controlling the reaction rate and selectivity. imperial.ac.uk
Structure-Reactivity Relationships from a Computational Perspective
Computational studies are invaluable for establishing quantitative structure-reactivity relationships (QSRR), linking the molecular structure of a compound to its chemical reactivity.
For N-phenylhydroxylamine and its derivatives, DFT calculations have been used to systematically evaluate how substituents on the phenyl ring affect reactivity. rsc.org A study on para-substituted N-phenylhydroxylamines (ArNHOH) quantified the impact of halogen, electron-donating, and electron-withdrawing groups on the BDEs of the N-H and O-H bonds. rsc.org This provides a direct computational correlation between the electronic nature of the substituent (structure) and the ease of hydrogen atom donation (reactivity). rsc.org
The investigation into the Bamberger rearrangement also highlights a structure-reactivity relationship from a computational viewpoint. beilstein-journals.org The finding that the diprotonated form of N-phenylhydroxylamine reacts with a much lower activation energy than the monoprotonated form demonstrates a clear link between the protonation state (a structural feature) and the reaction's feasibility (reactivity). beilstein-journals.org
Modeling of Catalytic Processes Involving N-Phenyl Hydroxylamine
The synthesis of N-phenylhydroxylamine is often achieved through the catalytic reduction of nitroaromatics, a process that presents challenges in selectivity, as over-hydrogenation can lead to aniline (B41778). nih.govmdpi.com Modeling these catalytic processes is crucial for optimizing reaction conditions and catalyst design. mdpi.com
Computational modeling, particularly with DFT, is used to understand catalyst performance at a molecular level. nih.gov For example, in the hydrogenation of nitrobenzene to N-phenylhydroxylamine, modeling can help to elucidate how additives like 4-dimethylaminopyridine (B28879) (DMAP) interact with the catalyst surface to improve selectivity. nih.gov
Kinetic modeling is another vital tool. researchgate.net By developing mathematical models that describe the rates of various reaction steps, such as the Langmuir-Hinshelwood model, researchers can simulate the entire catalytic process. researchgate.netuc.pt This allows for the optimization of process variables like temperature, pressure, and reactant concentrations to maximize the yield of the desired product, N-phenylhydroxylamine, while minimizing the formation of byproducts. uc.ptacs.org The selective reduction of nitrobenzene can be tuned to produce N-phenylhydroxylamine, azoxybenzene, or aniline by adjusting reaction conditions with a single nanoparticle-based catalyst, highlighting the importance of precise process control informed by modeling. acs.org
Future Research Directions and Emerging Areas
Development of Novel and Highly Selective Synthetic Routes
The synthesis of N-phenyl hydroxylamine (B1172632) and its derivatives is a critical area of research, with a strong emphasis on improving selectivity and efficiency. researchgate.netresearchgate.net Traditional methods often involve the reduction of nitrobenzene (B124822), but these can lead to the formation of undesired byproducts. researchgate.netnih.gov
Current research focuses on several advanced strategies:
Catalytic Hydrogenation: The use of heterogeneous catalysts, such as platinum supported on various materials like silica (B1680970) (Pt/SiO2), alumina (B75360) (Pt/Al2O3), or carbon (Pt/C), has shown high yields and selectivity for N-phenyl hydroxylamine. rsc.org The addition of promoters or inhibitors, like dimethyl sulfoxide (B87167) (DMSO) or 4-(dimethylamino)pyridine (DMAP), can further enhance selectivity by preventing over-reduction to aniline (B41778). rsc.orgmdpi.com
Transfer Hydrogenation: This method utilizes hydrogen donors like hydrazine (B178648) hydrate (B1144303) in the presence of catalysts such as rhodium on carbon. smolecule.comorgsyn.orgwikipedia.org It offers a convenient alternative to using gaseous hydrogen. orgsyn.org
Electrocatalysis and Photocatalysis: These emerging techniques offer green and sustainable alternatives by using electricity or light to drive the reduction of nitroaromatics. nih.gov
Ultrasound-Assisted Synthesis: The application of ultrasound has been shown to accelerate the reduction of nitroaromatics with zinc and formamide, achieving high yields in shorter reaction times. nih.gov
| Synthetic Method | Catalyst/Reagents | Key Features | Selectivity/Yield |
|---|---|---|---|
| Catalytic Hydrogenation | Pt/SiO2, Pt/Al2O3, Pt/C with DMSO or DMAP | High efficiency and control over selectivity. rsc.orgmdpi.com | Up to >99% selectivity reported. mdpi.com |
| Transfer Hydrogenation | Hydrazine hydrate with Rh/C | Avoids the use of high-pressure hydrogen gas. smolecule.comorgsyn.orgwikipedia.org | High yields have been demonstrated. orgsyn.org |
| Electrocatalysis | Mo electrode | Environmentally friendly approach. nih.gov | Effective over a wide pH range. nih.gov |
| Ultrasound-Assisted | Zinc and formamide | Rapid reaction times. nih.gov | Yields up to 91% have been achieved. nih.gov |
Exploration of New Catalytic Applications
N-phenyl hydroxylamine and its derivatives are not only synthetic targets but also serve as valuable ligands and intermediates in catalysis. whiterose.ac.uk
Gold-Catalyzed Reactions: N-phenyl hydroxylamine is a precursor in gold-catalyzed additions to multiple bonds and in the synthesis of 2-alkylindoles from aliphatic terminal alkynes. smolecule.comsigmaaldrich.com
Three-Component Reactions: It participates in one-pot catalytic reactions with aldehydes and α,β-unsaturated aldehydes to form isoxazolidines. smolecule.comsigmaaldrich.comscientificlabs.ie
Homo [3+2] Dipolar Cycloaddition: This compound reacts with aldehydes and cyclopropanes to produce tetrahydro-1,2-oxazines. sigmaaldrich.comscientificlabs.ie
Research in this area aims to discover new catalytic transformations that leverage the unique reactivity of the N-hydroxylamino group.
Advanced Mechanistic Elucidation Utilizing Modern Spectroscopic and Computational Tools
A deep understanding of reaction mechanisms is crucial for optimizing existing processes and designing new ones. The Bamberger rearrangement, an acid-catalyzed transformation of N-phenyl hydroxylamine to 4-aminophenol (B1666318), has been extensively studied using both experimental and computational methods. nih.govsmolecule.com
Modern analytical techniques are being employed to unravel the complex reaction pathways:
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for identifying intermediates and products, providing insights into reaction kinetics and pathways. chemicalbook.comrsc.orgresearchgate.net
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model transition states and reaction energy profiles, offering a theoretical understanding that complements experimental findings. researchgate.net
These tools are critical for studying the acid-catalyzed degradation of N-phenyl hydroxylamine, which involves competing pathways dependent on factors like pH and buffer composition. smolecule.com
Integration with Flow Chemistry and Continuous Processing for Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. whiterose.ac.uk The synthesis of N-arylhydroxylamines is an area where flow chemistry is being actively explored. researchgate.netmdpi.com
Continuous-flow reactors, such as microreactors, allow for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.netmdpi.com This control is particularly beneficial for selective hydrogenation reactions where minimizing over-reduction is critical. mdpi.com The integration of in-line analytical techniques can provide real-time monitoring and optimization of the reaction.
A recent study demonstrated the efficient synthesis of N-arylhydroxylamines using a Pt/C catalyst in a continuous flow system, highlighting the potential of this technology for industrial-scale production. mdpi.com
Application in Emerging Fields of Chemical Science
The unique properties of N-phenyl hydroxylamine hydrochloride make it a candidate for applications in various cutting-edge fields of chemical science.
Materials Science: Its derivatives can be used as polymerization inhibitors, controlling the rate and extent of polymerization reactions. nih.govwhiterose.ac.uk
Chemical Biology: The reactivity of the hydroxylamine group makes it a useful tool for bioconjugation and for studying biological processes like oxidative stress. smolecule.com
Analytical Chemistry: It serves as a reagent for the detection and quantification of nitro and nitroso compounds. smolecule.comsmolecule.com
Future research will likely uncover new applications in areas such as the development of novel functional materials and chemical probes.
Multi-Component Reactions and Complex Molecule Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. N-phenyl hydroxylamine is a valuable building block in such reactions. smolecule.comsigmaaldrich.comscientificlabs.ie
Its ability to react with aldehydes and other unsaturated compounds makes it a key component in the synthesis of various heterocyclic structures, such as isoxazolidines and tetrahydro-1,2-oxazines. smolecule.comsigmaaldrich.comscientificlabs.ie Researchers are continually exploring new MCRs involving N-phenyl hydroxylamine to access novel and structurally diverse molecules with potential applications in medicinal chemistry and materials science.
Green and Sustainable Chemical Process Intensification
The principles of green chemistry are increasingly guiding chemical research and development. For this compound, this translates to a focus on developing more environmentally benign and efficient processes.
Key areas of focus include:
Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water or ethanol. whiterose.ac.uksolubilityofthings.com
Catalyst Recycling: Developing robust heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times. whiterose.ac.ukresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, minimizing waste. nih.gov
Energy Efficiency: Utilizing methods like flow chemistry and catalysis to reduce energy consumption. nih.govwhiterose.ac.uk
By embracing these principles, the chemical industry can move towards more sustainable production methods for this compound and its derivatives.
Q & A
Q. What methodologies are recommended for quantifying aldehydes and ketones using N-phenyl hydroxylamine hydrochloride?
The hydroxylamine hydrochloride-pyridine method is widely used. Aldehydes/ketones react with hydroxylamine hydrochloride to form oximes, releasing HCl. Pyridine neutralizes the acid, shifting equilibrium toward oxime formation. The unreacted hydroxylamine is titrated with NaOH to determine aldehyde/ketone concentrations. This method is suitable for lab-scale analysis with minimal interference .
Q. How does this compound function in iron speciation studies?
It reduces Fe(III) to Fe(II) in sequential extraction protocols for trace metal analysis. For example, in Fe-Mn oxide-bound metal extraction, hydroxylamine hydrochloride (0.1 M in HNO₃, pH 2) selectively dissolves oxides without attacking organic/sulfide phases. However, ascorbic acid may offer better reproducibility in iron-rich matrices due to stronger reducing power .
Q. What role does hydroxylamine hydrochloride play in protein analysis via mass spectrometry?
It is used to stabilize labile post-translational modifications (e.g., disulfide bonds) during extracellular matrix protein extraction. A 10 mM solution in PBS prevents oxidative degradation, enabling accurate tissue-specific protein profiling .
Q. How is hydroxylamine hydrochloride applied in oxidation degree determination for polysaccharides?
In starch oxidation analysis, excess hydroxylamine hydrochloride reacts with aldehyde groups to form oximes, releasing HCl. The liberated acid is titrated with NaOH, and the aldehyde content is calculated using stoichiometry. This method achieves ±2% accuracy with controlled pH and temperature .
Advanced Research Questions
Q. How can HPLC-UV methods be optimized to detect trace hydroxylamine hydrochloride in pharmaceuticals?
Pre-column derivatization with benzaldehyde converts hydroxylamine to benzaldoxime, detectable at 254 nm. Key parameters:
- Derivatization : 1.5 mL benzaldehyde, 30°C for 30 min.
- HPLC : C18 column, 60:40 water:acetonitrile mobile phase. Validation shows a linear range of 12–360 ppm (R² > 0.999) and LOQ of 12 ppm, suitable for genotoxic impurity analysis .
Q. How should researchers address contradictory data when substituting hydroxylamine hydrochloride with ascorbic acid in Fe(III) reduction?
In uranium ore analysis, ascorbic acid outperformed hydroxylamine hydrochloride in reducing Fe(III) due to higher redox potential (E° = 0.39 V vs. 0.05 V). Validate substitutions via:
- Recovery tests : Compare Fe(II) yields in spiked samples.
- Interference checks : Assess co-existing ions (e.g., Mn, Cu) that may oxidize Fe(II) post-reduction .
Q. Why does hydroxylamine hydrochloride fail in certain N-heterocycle syntheses, and how can this be mitigated?
In copper-catalyzed cyclization of o-chloroarylacetic acids, hydroxylamine hydrochloride did not yield oxindoles due to poor nucleophilicity under basic conditions. Alternatives:
- Use aqueous hydrazine (70% yield).
- Optimize reaction pH (<7) to enhance nucleophilic attack .
Q. What strategies minimize interference from hydroxylamine hydrochloride in spectrophotometric Fe(II) determination?
When analyzing Fe(II)EDTA, hydroxylamine hydrochloride prevents Fe(II) oxidation but may interfere with colorimetric assays. Mitigation steps:
- Masking agents : Add 0.1 M citric acid to chelate residual Fe(III).
- Blank correction : Subtract absorbance of reagent-only samples .
Q. How do derivatization parameters affect hydroxylamine hydrochloride quantification in complex matrices?
Derivatization efficiency depends on:
- Reagent volume : 1.5 mL benzaldehyde ensures excess for trace hydroxylamine.
- Temperature : 30°C balances reaction speed and byproduct formation. Deviations >10% from optimized conditions reduce accuracy by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
